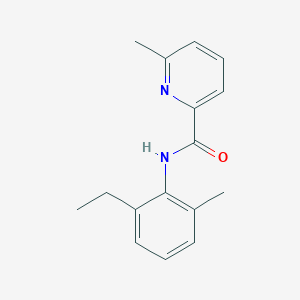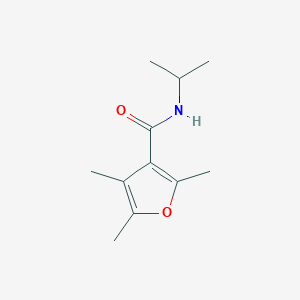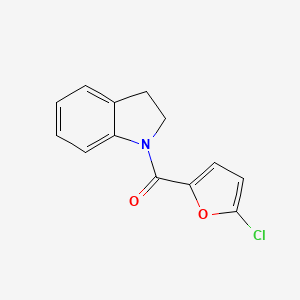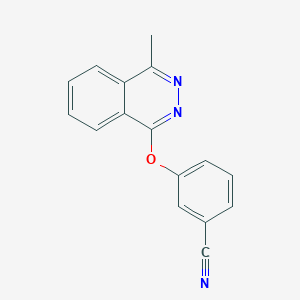
4-(1,2-Dihydroacenaphthylene-5-carbonyl)piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,2-Dihydroacenaphthylene-5-carbonyl)piperazin-2-one, also known as DACP, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. DACP belongs to the class of heterocyclic compounds and has a molecular formula of C18H18N2O2. In
Mécanisme D'action
The mechanism of action of 4-(1,2-Dihydroacenaphthylene-5-carbonyl)piperazin-2-one is not yet fully understood. However, it has been proposed that 4-(1,2-Dihydroacenaphthylene-5-carbonyl)piperazin-2-one may act as an inhibitor of enzymes involved in various cellular processes. It has also been suggested that 4-(1,2-Dihydroacenaphthylene-5-carbonyl)piperazin-2-one may interact with DNA and inhibit its replication.
Biochemical and Physiological Effects
4-(1,2-Dihydroacenaphthylene-5-carbonyl)piperazin-2-one has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been found to inhibit the growth of various viruses and fungi. 4-(1,2-Dihydroacenaphthylene-5-carbonyl)piperazin-2-one has been shown to have low toxicity in normal cells, making it a promising candidate for further development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 4-(1,2-Dihydroacenaphthylene-5-carbonyl)piperazin-2-one is its potential use as a molecular probe for imaging studies. It has also been found to have low toxicity in normal cells, making it a safe compound for use in lab experiments. However, the synthesis of 4-(1,2-Dihydroacenaphthylene-5-carbonyl)piperazin-2-one is relatively complex and time-consuming, which may limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the research and development of 4-(1,2-Dihydroacenaphthylene-5-carbonyl)piperazin-2-one. One of the areas of interest is the investigation of its potential use as a therapeutic agent for cancer and viral infections. Another area of research is the development of new synthesis methods for 4-(1,2-Dihydroacenaphthylene-5-carbonyl)piperazin-2-one that are more efficient and cost-effective. Additionally, the use of 4-(1,2-Dihydroacenaphthylene-5-carbonyl)piperazin-2-one as a molecular probe for imaging studies is an area of active research.
Conclusion
In conclusion, 4-(1,2-Dihydroacenaphthylene-5-carbonyl)piperazin-2-one is a promising compound that has potential therapeutic properties. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 4-(1,2-Dihydroacenaphthylene-5-carbonyl)piperazin-2-one as a therapeutic agent and molecular probe.
Méthodes De Synthèse
The synthesis of 4-(1,2-Dihydroacenaphthylene-5-carbonyl)piperazin-2-one involves the condensation of 1,2-dihydroacenaphthylene-5-carboxylic acid with piperazine-2,5-dione. The reaction is carried out in the presence of a catalyst such as triethylamine and a solvent such as acetonitrile. The product is obtained as a white crystalline solid with a yield of around 70%.
Applications De Recherche Scientifique
4-(1,2-Dihydroacenaphthylene-5-carbonyl)piperazin-2-one has been extensively studied for its potential therapeutic properties. It has been found to exhibit anticancer, antiviral, and antifungal activities. 4-(1,2-Dihydroacenaphthylene-5-carbonyl)piperazin-2-one has also been investigated for its potential use as a molecular probe for imaging studies.
Propriétés
IUPAC Name |
4-(1,2-dihydroacenaphthylene-5-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c20-15-10-19(9-8-18-15)17(21)14-7-6-12-5-4-11-2-1-3-13(14)16(11)12/h1-3,6-7H,4-5,8-10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMURRXGTBJEPJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)C(=O)N4CCNC(=O)C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,2-Dihydroacenaphthylene-5-carbonyl)piperazin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(4-Methylphthalazin-1-yl)oxyphenyl]ethanone](/img/structure/B7472348.png)










![6-oxo-N-[(1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-1H-pyridine-3-carboxamide](/img/structure/B7472434.png)

